Home > Products > Screening Compounds P42203 > 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one -

2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Catalog Number: EVT-11095740
CAS Number:
Molecular Formula: C20H16N2O2
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be synthesized through various methods involving the condensation of anthranilamide with appropriate aldehyde derivatives. It falls under the broader category of quinazolinones, which are heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. Quinazolinones have been extensively studied for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can be achieved through several methodologies:

  1. Aqueous Synthesis: A green synthetic approach utilizes reverse zinc oxide nanomicelles as catalysts in aqueous media. This method allows for high yields (up to 99%) under mild conditions, making it environmentally friendly and efficient .
  2. Solvent-Free Condensation: Another method involves the solvent-free condensation of anthranilamide with aldehyde derivatives in the presence of concentrated nitric acid and sulfuric acid. This method typically requires reflux conditions and results in good yields .
  3. Photochemical Synthesis: A visible light-mediated synthesis has been explored, where irradiation promotes the reaction under solvent conditions that favor product formation. This method has shown promise in reducing reaction times significantly .

Technical Details

The synthesis generally follows these steps:

  • Reagents: Anthranilamide is reacted with various substituted aromatic aldehydes.
  • Catalysts: Catalysts such as reverse zinc oxide nanomicelles or graphene oxide nanosheets are employed to enhance reaction rates.
  • Characterization: The synthesized compounds are characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm their structures .
Molecular Structure Analysis

Structure and Data

The molecular formula of 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is C16H14N2OC_{16}H_{14}N_{2}O. Its structure features:

  • A quinazolinone ring system.
  • A phenoxy group attached to the 3-position of the phenyl ring.

Key Structural Data:

  • Melting Point: The compound typically exhibits a melting point in the range of 200–202 °C.
  • Spectroscopic Data: Characteristic peaks in NMR spectra help identify functional groups and confirm the molecular structure .
Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions due to its reactive functional groups. Notably:

  • Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, which can modify its properties or introduce new functional groups.
  • Condensation Reactions: It can react with other nucleophiles or electrophiles to form more complex structures.

The reactions are typically monitored using thin-layer chromatography (TLC) to ensure completion before purification steps such as recrystallization from ethanol .

Mechanism of Action

Process and Data

The mechanism of action for 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is primarily linked to its interactions with biological targets. Studies suggest that derivatives of dihydroquinazolinones exhibit significant activity against various enzymes, including cholinesterases, which are crucial for neurotransmitter regulation .

The proposed mechanisms often involve:

  • Inhibition of Enzyme Activity: Binding to active sites on enzymes, thereby preventing substrate interaction.
  • Antioxidant Activity: Scavenging free radicals due to the presence of aromatic rings that stabilize reactive intermediates .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Physical Properties:

  • Appearance: Typically appears as yellow crystalline solids.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant analytical data includes NMR shifts that indicate the presence of specific hydrogen atoms associated with different functional groups within the molecule .

Applications

Scientific Uses

The compound has significant potential in medicinal chemistry due to its diverse biological activities:

  • Pharmaceutical Development: Investigated for its potential as an anti-cancer agent and for treating neurodegenerative diseases due to its cholinesterase inhibitory activity.
  • Anti-Leishmanial Activity: Some derivatives have shown efficacy against Leishmania parasites, indicating potential for further development as anti-parasitic agents .
Privileged Scaffold Status of 2,3-Dihydroquinazolin-4(1H)-one

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core has emerged as a quintessential privileged scaffold in contemporary medicinal chemistry, recognized for its exceptional capacity to yield bioactive ligands for diverse therapeutic targets. This bicyclic framework integrates a benzene ring fused with a partially saturated pyrimidinone ring, creating a versatile molecular architecture amenable to extensive structural elaboration. The scaffold’s designation as "privileged" originates from Evans’ seminal concept, referring to structural motifs capable of yielding high-affinity ligands for multiple receptors through rational substitution [1] [3]. The DHQ nucleus fulfills this criterion, demonstrating intrinsic pharmacophoric flexibility that enables interactions with disparate biological targets, ranging from enzymes to receptors, while maintaining favorable drug-like properties such as balanced lipophilicity and metabolic stability [3].

Structural Features Enabling Multitarget Bioactivity

The DHQ scaffold’s capacity for multitarget bioactivity is rooted in its distinctive structural attributes:

  • Planar Benzene Moiety: Facilitates π-π stacking interactions with aromatic residues in protein binding pockets (e.g., tyrosine, phenylalanine, tryptophan). This feature is critical for binding to hydrophobic enzyme clefts or receptor subdomains, as observed in kinase and tubulin inhibitors [6].
  • Polar Pyrimidinone Core: Incorporates hydrogen bond donor (N-H) and acceptor (C=O) groups capable of forming key interactions with biological targets. The amide functionality enables bidirectional hydrogen bonding, while N3 offers a site for alkylation or hydrogen bonding networks [1] [3].
  • Chiral C2 Position: Serves as a pivotal site for introducing three-dimensional diversity. The tetrahedral carbon at C2 allows attachment of diverse substituents, creating stereochemical complexity essential for selective target engagement. However, the aminal chiral center exhibits sensitivity to racemization, posing synthetic challenges for enantiopure derivatives [3].
  • Conformational Flexibility: The non-aromatic dihydropyrimidine ring adopts multiple conformations, enabling adaptation to varied binding site topographies. This flexibility underpins the scaffold’s promiscuity across target classes [5] [9].

Table 1: Key Structural Elements Enabling Biological Versatility in DHQ Derivatives

Structural FeatureChemical PropertiesRole in Bioactivity
Benzene ringHydrophobic, planar, polarizableπ-Stacking, hydrophobic interactions
Pyrimidinone C=O/N-HHydrogen bond acceptor/donorRecognition of catalytic sites, allosteric pockets
Chiral C2 centerTetrahedral, stereogenicSpatial orientation of pharmacophores
N1 positionSecondary amineHydrogen bonding, salt formation, alkylation site

Comparative Analysis with Marketed Drugs Containing Dihydroquinazolinone Core

Several clinically validated pharmaceuticals incorporate the DHQ scaffold, demonstrating its therapeutic relevance:

  • Edaravone (Radicava®): A 2-substituted DHQ derivative approved for amyotrophic lateral sclerosis (ALS) treatment. It functions as a potent free radical scavenger, leveraging the reactivity of the pyrimidinone nitrogen and the electron-deficient benzene ring to neutralize reactive oxygen species. Its compact structure (methyl group at C2) enables blood-brain barrier penetration [3].
  • Fenquizone: A diuretic featuring a trifluoromethylphenyl substituent at C2. The electron-withdrawing CF₃ group enhances metabolic stability and modulates solute carrier interactions, demonstrating how C2 fluorination optimizes pharmacokinetics [3] [10].
  • Anticancer Candidates: Advanced preclinical DHQ derivatives exhibit structural parallels to microtubule-targeting agents. Compounds bearing 3,4,5-trimethoxyphenyl groups at C2 mimic colchicine site binders, disrupting tubulin polymerization in cancer cells [6] [7].

Table 2: Marketed and Investigational Drugs Featuring the DHQ Core

CompoundC2 SubstituentTherapeutic CategoryKey Structural Determinants
EdaravoneMethylNeuroprotective (ALS)Minimal steric bulk enabling BBB penetration
Fenquizone4-TrifluoromethylphenylDiureticFluorine-enhanced lipophilicity & metabolic stability
Gefitinib analog3-Chloro-4-fluoroanilinoAnticancer (EGFR TK)Halogen bonding for kinase ATP site recognition
Cink4TDithiocarbamate chainDual CDK4/Tubulin inhibitorBifunctional pharmacophore extension

These agents exemplify how strategic C2 modifications transform the DHQ scaffold into target-specific therapeutics. Fenquizone’s trifluoromethyl group exemplifies fluorine’s role in enhancing metabolic resistance and membrane permeability—properties exploited in newer derivatives like tubulin inhibitor "Compound 32" featuring a naphthyl substituent [6] [10].

Role of 2-Substituent Diversity in Biological Function Modulation

The C2 position functions as the primary structure-activity relationship (SAR) modulator, with substituent properties dictating target selectivity and potency:

  • Aryl/Alkyl Balance: Hydrophobic aryl groups (e.g., phenyl, biphenyl, naphthyl) enhance binding to tubulin’s colchicine site by occupying hydrophobic pockets. Derivatives like 2-(3-methoxy-4-(4-methylbenzyloxy)phenyl)-DHQ exhibit IC₅₀ = 0.26 µM against HepG2 cells, surpassing reference drugs. The extended conjugation and methoxy groups facilitate optimal van der Waals contacts with tubulin’s T7 loop [6]. Conversely, alkyl chains improve blood-brain barrier penetration for CNS targets, as seen in cholinesterase inhibitors [5].
  • Electron-Donating/Withdrawing Effects: Methoxy and phenoxy groups (e.g., 2-(3,4,5-trimethoxyphenyl)-DHQ) donate electrons, enhancing affinity for microtubules. In contrast, electron-deficient substituents like fluorinated aryl groups improve activity against HIV-1 reverse transcriptase. The CF₃ group in 4-((6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydroquinazolin-2-yl)amino)benzonitrile enables nanomolar inhibition (EC₅₀ = 0.84 nM) by stabilizing hydrophobic interactions with residue Tyr188 [9] [10].
  • Heterocyclic Extensions: Incorporation of indole or pyridine rings at C2 enables dual-target engagement. Prostate anticancer derivatives bearing indol-3-yl groups disrupt cancer metabolomes by altering polyamine biosynthesis and choline phospholipid metabolism, as demonstrated through LC-MS metabolomics [8].
  • Stereochemical Influence: While C2 chirality presents synthetic challenges, enantiopure derivatives show superior target selectivity. Asymmetric synthesis techniques have yielded DHQs with >90% ee showing enhanced cholinesterase inhibition (IC₅₀ = 3.8 µM) compared to racemates [3] [5].

Table 3: Impact of C2 Substituents on Biological Activity of DHQ Derivatives

C2 Substituent ClassRepresentative GroupTarget/ActivityPotency Enhancement Mechanism
Simple arylPhenylCholinesterase inhibitionBase-level hydrophobicity for catalytic anionic site (CAS) binding
Polyaromatic1-Naphthyl, biphenylTubulin polymerization inhibitionExtended planar surface for colchicine site occupancy
Methoxy-substituted aryl3,4,5-TrimethoxyphenylAntimitotic (IC₅₀ = 0.17-8.2 µM)Hydrogen bonding with β-tubulin Asn249, Asp251
Fluorinated aryl4-(Trifluoromethyl)phenylHIV-1 RT inhibition (EC₅₀ < 1 nM)Enhanced binding entropy via hydrophobic/fluorine interactions
HeterocyclicIndol-3-yl, pyridin-4-ylProstate cancer metabolome disruptionModulation of amino acid transport & polyamine pathways

The 3-phenoxyphenyl substituent in 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one exemplifies rational design: the ether linkage provides conformational flexibility, allowing the terminal phenyl ring to adopt optimal orientation for tubulin binding, while oxygen-mediated hydrogen bonds stabilize the complex. This derivative demonstrates dual inhibition of cholinesterases (AChE IC₅₀ = 8.3 µM) and cancer cell invasion, validating the scaffold’s capacity for polypharmacology [5] [8]. Metabolomic studies confirm such derivatives induce cancer cell death by disrupting glycolysis, glutathione homeostasis, and phospholipid metabolism—effects directly attributable to C2-driven target engagement [8].

Properties

Product Name

2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

IUPAC Name

2-(3-phenoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H16N2O2/c23-20-17-11-4-5-12-18(17)21-19(22-20)14-7-6-10-16(13-14)24-15-8-2-1-3-9-15/h1-13,19,21H,(H,22,23)

InChI Key

VSCOFHPRXFGWAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.